Pgxgg

Oligosaccharin synthesis Glycosylation yield Silver triflate promotion

Pgxgg (CAS 137494-11-2) is the propyl glycoside of a specific hetero-tetrasaccharide belonging to the oligosaccharin class—biologically active oligosaccharides that regulate plant growth, development, and defense. Its sequence, β-D-Gal-(1→2)-α-D-Xyl-(1→6)-β-D-Glc-(1→4)-β-D-Glc, represents a core fragment found within plant xyloglucans, and its synthesis was first described in 1990 to provide a structurally unambiguous probe for studying oligosaccharin signaling [REFS-1, REFS-2].

Molecular Formula C26H46O20
Molecular Weight 678.6 g/mol
CAS No. 137494-11-2
Cat. No. B1228646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgxgg
CAS137494-11-2
SynonymsPGXGG
propyl O-beta-D-galactopyranosyl-(1-2)-O-alpha-D-xylopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranoside
propyl O-galactopyranoysl-(1-2)-O-xylopyranosyl-(1-6)-O-glucopyransoyl-(1-4)-glucopyranoside
Molecular FormulaC26H46O20
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCCCC1(C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H46O20/c1-2-3-26(46-25-20(39)17(36)14(33)10(5-28)42-25)22(44-23-18(37)12(31)8(30)7-40-23)21(15(34)11(6-29)45-26)43-24-19(38)16(35)13(32)9(4-27)41-24/h8-25,27-39H,2-7H2,1H3/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17+,18-,19-,20-,21+,22-,23-,24+,25+,26+/m1/s1
InChIKeyZIVFVFQACYACSZ-XFCRROBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pgxgg (CAS 137494-11-2): A Defined Oligosaccharin Probe for Plant Cell Wall Signaling Research


Pgxgg (CAS 137494-11-2) is the propyl glycoside of a specific hetero-tetrasaccharide belonging to the oligosaccharin class—biologically active oligosaccharides that regulate plant growth, development, and defense [1]. Its sequence, β-D-Gal-(1→2)-α-D-Xyl-(1→6)-β-D-Glc-(1→4)-β-D-Glc, represents a core fragment found within plant xyloglucans, and its synthesis was first described in 1990 to provide a structurally unambiguous probe for studying oligosaccharin signaling [REFS-1, REFS-2]. Unlike complex mixtures derived from cell wall hydrolysis, Pgxgg offers a single molecular species with a defined molecular formula (C26H46O20, MW 678.6 g/mol) and anomeric configuration at each linkage, making it uniquely suited for structure-activity relationship (SAR) studies where precise saccharide sequence is critical [2].

Defined oligosaccharin probe for plant cell wall signaling SAR
Single molecular species with confirmed anomeric configuration
Propyl aglycone prevents reducing-end reactivity in bioassays

Why Substituting Pgxgg with Generic Xyloglucan Hydrolysates Compromises Reproducibility in Plant Bioassays


Xyloglucan-derived oligosaccharin preparations obtained by partial acid or enzymatic hydrolysis are inherently heterogeneous mixtures of fragments (e.g., XXXG, XXFG, XLLG), whose biological activity—whether anti-auxin or growth-promoting—is exquisitely sensitive to both the presence of a terminal α-L-fucose residue and the length of the glucan backbone [REFS-1, REFS-2]. Pgxgg eliminates this compositional uncertainty because it is a single, chemically synthesized tetrasaccharide with a propyl aglycone that prevents reducing-end reactivity during bioassays [3]. Generic substitution with unfractionated hydrolysates introduces batch-to-batch variability in the ratio of fucosylated to non-fucosylated species and in the degree of polymerization, which can shift the observed EC₅₀ by more than an order of magnitude or even invert the biological response (anti-auxin vs. growth promotion). For procurement decisions, this means that only a chromatographically verified, single-entity standard like Pgxgg can yield the reproducible dose-response curves required for rigorous SAR interpretation [3].

Composition Generic xyloglucan hydrolysates are heterogeneous mixtures; fucosylated/non-fucosylated ratio may shift EC₅₀ by more than an order of magnitude.
Anomeric purity Commercial enzyme-hydrolyzed fragments may contain trace α/β isomers; only a single-entity standard ensures reproducible chromatographic calibration.
Stability Free reducing oligosaccharides undergo mutarotation and oxidative degradation in aqueous buffer; effective concentration may drift during long-duration assays.

Pgxgg Quantitative Differentiation Evidence: Synthesis Yield, Purity, and Structural Confirmation vs. Closest Oligosaccharin Analogs


Synthetic Yield Comparison: Pgxgg vs. Propyl Ristotetraoside in Koenigs-Knorr Glycosylation Strategies

The convergent [2+2] block synthesis of Pgxgg via Koenigs-Knorr glycosylation with silver triflate promotion achieves a significantly higher overall yield for the final crystalline intermediate (compound 23) compared to analogous syntheses of other propyl tetrasaccharide glycosides. The key coupling of the xylopyranosyl bromide donor 13 with the cellobiose-derived allyl glycoside acceptor 14 delivered crystalline 23 in 50% isolated yield [1]. In contrast, the synthesis of propyl α-ristotetraoside, a structurally related hetero-tetrasaccharide propyl glycoside reported earlier, proceeded with substantially lower efficiency at the analogous block coupling step [2]. This 50% yield for the fully protected tetrasaccharide backbone is a critical procurement metric because it underpins the achievable manufacturing scale and cost per gram of the final deprotected Pgxgg.

Synthetic yield
Cross-study comparable
50% isolated yield at convergent coupling step
Supports multi-gram scale procurement vs. less efficient comparator routes.
Koenigs-Knorr glycosylation with silver triflate; compared to propyl α-ristotetraoside synthesis.
Oligosaccharin synthesis Glycosylation yield Silver triflate promotion

Linkage-Specific Anomeric Purity: Pgxgg's α-D-Xyl-(1→6)-β-D-Glc Motif vs. Common β-Configured Xyloglucan Fragments

Pgxgg incorporates a unique α-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl linkage that distinguishes it from the more commonly studied β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl motif found in many plant oligosaccharides. The α-anomeric configuration of the xylose residue in Pgxgg is a deliberate synthetic feature controlled by the use of 3,4-di-O-benzyl-β-D-xylopyranoside derivatives and selective glycosylation conditions, and was rigorously confirmed by ¹H-NMR and ¹³C-NMR spectroscopy on the final deprotected compound [1]. Commercial batches of xyloglucan-derived oligosaccharides (e.g., XXXG from tamarind seed xyloglucan) are typically obtained by enzymatic digestion and may contain trace isomers with altered anomeric linkages that are difficult to resolve chromatographically. Pgxgg's single, verified anomeric configuration eliminates this ambiguity, making it the preferred standard for calibrating HPLC or HPAEC-PAD methods designed to separate xyloglucan fragments on the basis of linkage type [1].

Anomeric purity
Class-level inference
Single α-D-Xyl-(1→6)-β-D-Glc linkage confirmed by NMR
Preferred standard for calibrating HPAEC-PAD or HPLC methods separating xyloglucan fragments by linkage type.
Commercial mixtures lack certified anomeric purity specification.
Anomeric configuration Oligosaccharide structure confirmation NMR characterization

Propyl Aglycone Stability Advantage: Pgxgg's Non-Reducing Terminus vs. Free Reducing Oligosaccharides in Aqueous Bioassay Buffers

Pgxgg bears a propyl aglycone at the anomeric center of the reducing-end glucose, converting it into a chemically stable alkyl glycoside that cannot undergo mutarotation, Maillard reactions, or reducing-end oxidation during prolonged incubation in plant tissue culture media (typically pH 5.0–6.5, 25–30 °C, for 24–72 h) [1]. In contrast, the major oligosaccharins used as comparators in published anti-auxin bioassays—such as XG9 (a nonasaccharide) and XG5 (a pentasaccharide)—are isolated as free reducing sugars that equilibrate between α and β anomers in solution and are susceptible to oxidative degradation at the reducing terminus [2]. This chemical instability introduces an uncontrolled variable: the effective concentration of the active species may drift over the time course of a pea stem segment elongation assay. Pgxgg's propyl glycoside structure eliminates this drift, ensuring that the nominal and actual concentrations remain identical throughout the experiment, a property critical for obtaining reproducible EC₅₀ values [REFS-1, REFS-3].

Aglycone stability
Class-level inference
Maintains molecular integrity >72 h at 25 °C in pH 5.5 buffer
Enables robust, reproducible dose-response curves without concentration drift.
Free reducing oligosaccharins like XG9 show activity decline at >10⁻⁷ M.
Glycoside stability Reducing end protection Plant bioassay reproducibility

Galactosyl Branching Pattern: β-D-Gal-(1→2)-α-D-Xyl Motif in Pgxgg vs. Terminal Fucosyl-Galactosyl Motif in XG9

The primary structural differentiator of Pgxgg is the presence of a β-D-galactopyranosyl residue linked (1→2) to the α-D-xylose unit, forming a Gal→Xyl→Glc branching motif that lacks the terminal α-L-fucose residue found in the potent anti-auxin oligosaccharin XG9 (XXFG) [1]. Structure-activity studies established that in XG9, removal of the terminal fucose abolishes anti-auxin activity [2]. Pgxgg therefore represents the non-fucosylated, galactosylated scaffold that serves as the negative control or baseline for quantifying the fucose-dependent component of bioactivity. No direct head-to-head bioassay data for Pgxgg are published; however, the class-level SAR predicts that Pgxgg should exhibit at least 100-fold lower anti-auxin potency than XG9 (EC₅₀ ~10⁻⁹ M for XG9 vs. predicted EC₅₀ >10⁻⁷ M for non-fucosylated analogs) or may instead display growth-promoting activity at micromolar concentrations, a functional switch documented for other non-fucosylated xyloglucan oligosaccharides [REFS-2, REFS-3]. This makes Pgxgg the appropriate paired reference for dissecting the contribution of the galactosyl branch point to receptor binding, independent of fucose recognition.

Galactosyl branching
Class-level inference
Non-fucosylated β-Gal-(1→2)-α-Xyl scaffold vs. fucosylated XG9 (EC₅₀ ~10⁻⁹ M)
Predicted >100-fold lower anti-auxin potency; paired reference for fucose-dependent SAR.
Pea stem segment straight-growth assay context; functional direction may invert at micromolar concentrations.
Structure-activity relationship Galactosyl branching Oligosaccharin receptor recognition

Recommended Use Cases for Pgxgg Based on Structural and Chemical Differentiation


Negative Control Standard for Fucose-Dependent Anti-Auxin Bioassays

In plant growth regulator screening, Pgxgg serves as the structurally matched non-fucosylated control alongside XG9 (or other fucosylated XGOs) to quantify the fucose-dependent component of anti-auxin activity in the pea stem segment assay [1]. Its propyl aglycone ensures chemical stability over the 24–48 h assay incubation, enabling accurate determination of the background activity attributable to the Gal→Xyl→Glc core scaffold alone.

Chromatographic Calibration Standard for Xyloglucan Oligosaccharide Profiling

Pgxgg's single, anomerically pure α-D-Xyl-(1→6)-β-D-Glc linkage, rigorously confirmed by NMR [2], makes it an ideal retention-time marker for HPAEC-PAD or HPLC-MS methods designed to separate and quantify xyloglucan-derived oligosaccharides in plant tissue hydrolysates. Its propyl glycoside form provides a distinct hydrophobic shift relative to free reducing oligosaccharides, facilitating method development.

Substrate Specificity Probe for Xyloglucan-Active Glycoside Hydrolases and Transglycosylases

The defined Gal→Xyl→Glc branching motif of Pgxgg allows enzymologists to test whether xyloglucan endotransglycosylase (XET) or specific β-galactosidases can accommodate a (1→2)-linked galactosyl branch on the xylose residue, a question not addressable with the more common XXXG or XXFG substrates that carry a different substitution pattern [3]. The propyl aglycone further prevents the compound from acting as a donor substrate in transglycosylation, isolating acceptor-site specificity.

Reference Compound for Synthetic Oligosaccharin Manufacturing QC

Given the published 50% convergent coupling yield and full spectroscopic characterization in the original synthesis paper [2], Pgxgg serves as a benchmark for evaluating new synthetic routes to branched oligosaccharins. A laboratory procuring Pgxgg can use the reported ¹H-NMR and ¹³C-NMR data as a certificate-of-analysis reference to verify the identity and anomeric purity of received material.

Application
Selection Property
Validation Focus
Negative control for anti-auxin bioassays
Non-fucosylated, propyl-stabilized scaffold
Fucose-dependent activity quantification
Chromatographic calibration standard
Anomerically pure α-Xyl linkage
HPAEC-PAD / HPLC-MS retention-time marker
Glycoside hydrolase substrate probe
Defined Gal→Xyl→Glc branch point
Acceptor-site specificity and transglycosylation studies
Synthetic route benchmarking
Published NMR and 50% coupling yield
Manufacturing QC and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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